molecular formula C4H10ClF2NO B3009249 2-Amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride CAS No. 2287312-36-9

2-Amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride

Cat. No.: B3009249
CAS No.: 2287312-36-9
M. Wt: 161.58
InChI Key: SQQNNOIBAIJEBJ-UHFFFAOYSA-N
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Description

2-Amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride is an organic compound with the molecular formula C4H9F2NO·HCl It is a hydrochloride salt of 2-amino-3,3-difluoro-2-methylpropan-1-ol, characterized by the presence of amino and hydroxyl functional groups along with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride typically involves the reaction of 2,2-difluoro-2-methylpropan-1-ol with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under anhydrous conditions to prevent the formation of by-products. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form amines or other derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

2-Amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of biological pathways. The presence of fluorine atoms enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol;hydrochloride: Similar structure but lacks fluorine atoms.

    2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol;hydrochloride: Contains an additional fluorine atom compared to 2-Amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride.

Uniqueness

The presence of two fluorine atoms in this compound imparts unique chemical and biological properties, such as increased stability and enhanced binding affinity to molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2NO.ClH/c1-4(7,2-8)3(5)6;/h3,8H,2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQNNOIBAIJEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287312-36-9
Record name 2-amino-3,3-difluoro-2-methylpropan-1-ol hydrochloride
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